Antiproliferative IC50 Values in Prostate and Breast Cancer Lines Compared to Indole-Sulfonamide Baseline
946299-57-6 demonstrates antiproliferative inhibition with IC50 values of 12.5 µM against prostate cancer cells and 15.0 µM against breast cancer cells, placing it in a moderate-activity zone within the indole-sulfonamide class . While direct head-to-head data against its closest chlorophenyl analogs are not publicly available, the observed values are comparable to the broader indole-3-sulfonamide carboxamide series, where active compounds typically exhibit IC50 values ranging from 0.7–15.3 µM against aromatase-expressing cell lines [1]. The 4-chlorobenzyl substituent, by extending the linker length relative to 4-chlorophenyl derivatives, may contribute to enhanced target accommodation in certain kinase or carbonic anhydrase active sites, though this remains at the Class-level inference stage.
| Evidence Dimension | Cytotoxicity (IC50) – Prostate Cancer Line |
|---|---|
| Target Compound Data | IC50 = 12.5 µM (Prostate Cancer); IC50 = 15.0 µM (Breast Cancer) |
| Comparator Or Baseline | Indole-3-sulfonamide aromatase inhibitors: IC50 range = 0.7–15.3 µM (class reference [1]) |
| Quantified Difference | Target IC50 falls within the active range of the broader class; specific ΔIC50 vs. direct analog not yet reported. |
| Conditions | Cancer cell line proliferation assay (Cell Line: unspecified prostate and breast lines; further experimental details not publicly disclosed). |
Why This Matters
These values provide a concrete activity anchor for a compound whose direct comparator data is scarce, enabling initial go/no-go decisions in cancer-focused screening programs relative to class benchmarks.
- [1] Synthesis, molecular docking, and QSAR study of sulfonamide-based indoles as aromatase inhibitors. European Journal of Medicinal Chemistry, 2017. DOI: 10.1016/j.ejmech.2017.10.008. View Source
